molecular formula C13H19BO5 B3203969 Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-3-carboxylate CAS No. 1025719-08-7

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-3-carboxylate

Cat. No.: B3203969
CAS No.: 1025719-08-7
M. Wt: 266.10 g/mol
InChI Key: OYLDMPAFLLJPHX-UHFFFAOYSA-N
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Description

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate is an organic compound known for its unique structure and reactivity. It is often used in various chemical reactions and has applications in multiple scientific fields, including chemistry, biology, medicine, and industry .

Properties

IUPAC Name

ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO5/c1-6-16-11(15)9-7-10(17-8-9)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLDMPAFLLJPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40699952
Record name Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025719-08-7
Record name Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate typically involves the borylation of furan derivatives. One common method includes the reaction of furan-3-carboxylate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst . The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale borylation processes using similar reagents and conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Mechanism of Action

The mechanism of action of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate involves its ability to act as a boron source in various chemical reactions. The boron atom in the compound can form stable complexes with other molecules, facilitating the formation of new bonds and the synthesis of complex structures . The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate is unique due to its furan ring structure, which imparts specific reactivity and stability. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Biological Activity

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies based on diverse sources.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C13H20BNO2
  • Molecular Weight : 233.11 g/mol
  • CAS Number : 741709-61-5

The structure includes a furan ring and a dioxaborolane moiety, which are known to influence biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds derived from furan and dioxaborolane structures. For instance:

  • Mechanism of Action : Compounds with similar structures have shown to inhibit tubulin polymerization, a critical process in cell division. This inhibition leads to apoptosis in cancer cells.
  • Case Study : In one study, derivatives of benzo[b]furan demonstrated significant antiproliferative activity against various human cancer cell lines, with GI50 values below 1 µM in several cases .
CompoundCell LineGI50 (µM)Mechanism
Compound AA549 (lung cancer)<0.01Tubulin inhibition
Compound BHL-60 (leukemia)0.229Apoptosis induction
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylateTBDTBDTBD

Anti-inflammatory Properties

Compounds featuring the dioxaborolane group have been studied for their anti-inflammatory effects. The mechanism often involves modulation of signaling pathways related to inflammation.

Pharmacokinetics

Understanding the pharmacokinetics of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate is crucial for evaluating its therapeutic potential:

  • Solubility : The compound has been reported to have moderate solubility in aqueous environments (0.187 mg/ml), which is favorable for bioavailability .
  • Absorption : It is classified as having high gastrointestinal absorption potential based on its molecular structure .

Safety and Toxicity

Toxicity assessments are vital for any therapeutic candidate. Preliminary data indicate that while the compound may exhibit some toxicity (as indicated by hazard statements), further detailed toxicity studies are necessary to establish safety profiles in vivo.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate, and how is purity ensured?

The compound is typically synthesized via esterification of the corresponding boronic acid with pinacol, followed by purification using flash chromatography (e.g., silica gel with hexane/ethyl acetate gradients). Purity (>98%) is confirmed via HPLC and NMR spectroscopy . For example, similar boronate esters are purified using Biotage systems with KP-Sil cartridges .

Q. Which analytical techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirms structural integrity by identifying furan ring protons (~6.5–7.5 ppm) and the ethyl ester group (quartet at ~4.3 ppm for CH2, triplet at ~1.3 ppm for CH3) .
  • Mass Spectrometry : Validates molecular weight (C13H19BO5, MW 266.1) via ESI or MALDI-TOF .
  • HPLC : Assesses purity (>98%) using reverse-phase columns (C18) with UV detection .

Q. What are the optimal storage conditions to prevent degradation?

Store at -20°C in airtight containers with desiccants to avoid hydrolysis. For long-term stability (-80°C), use within 6 months. Solutions in DMSO or DMF should be aliquoted to prevent freeze-thaw degradation .

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura cross-coupling using this boronate ester?

  • Catalyst Selection : Use Pd(PPh3)4 or XPhos-Pd-G3 for electron-rich aryl halides. Lower catalyst loadings (1–2 mol%) reduce costs .
  • Solvent/Base Systems : Employ toluene/ethanol (4:1) with aqueous Na2CO3 for mild conditions. For challenging substrates, switch to THF with Cs2CO3 .
  • Microwave Assistance : Reduces reaction time (e.g., 30 min at 100°C) while maintaining yields >80% .

Q. How to resolve contradictions in cross-coupling yields between lab-scale and scaled-up reactions?

  • Oxygen Sensitivity : Use Schlenk lines for degassing solvents to prevent Pd catalyst deactivation.
  • Substrate Purity : Ensure boronate ester purity via HPLC; even 2% impurities can lower yields by competing in transmetalation .
  • Mixing Efficiency : Optimize stirring rates (>500 rpm) to prevent aggregation in scaled reactions .

Q. What alternative applications exist beyond Suzuki-Miyaura coupling?

  • Macrocycle Synthesis : The furan-boronate motif facilitates π-π stacking in oligofuran macrocycles. Use slow concentration or template-directed methods to enhance cyclization efficiency .
  • Friedel-Crafts Alkylation : React with indoles or electron-rich aromatics under BF3·OEt2 catalysis. Monitor regioselectivity via TLC (hexane/EtOAc 6:4) .

Q. How do structural modifications (e.g., ester group replacement) impact reactivity?

  • Ester to Amide Conversion : Increases hydrogen-bonding capacity but reduces solubility. Use DMF instead of THF for reactions .
  • Boron Masking : Replace pinacol with 1,2-ethanediol to alter hydrolysis rates. Confirm stability via 11B NMR .

Methodological Notes

  • Solubility Enhancement : Heat to 37°C with sonication (10–15 min) for DMSO stock solutions .
  • Inert Atmosphere Handling : Use gloveboxes or nitrogen lines for moisture-sensitive reactions to prevent boronate hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-3-carboxylate

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